

# Fezagepras: A Technical Overview of its Discovery, Characterization, and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Fezagepras** (formerly PBI-4050) was a novel small molecule therapeutic candidate developed by Liminal BioSciences. Initially investigated for its anti-inflammatory and anti-fibrotic properties in indications such as idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia, its clinical development trajectory shifted due to unexpected pharmacokinetic findings. This technical guide provides a comprehensive overview of the discovery, initial characterization, and eventual discontinuation of **fezagepras**, summarizing available data from preclinical and clinical studies. The document details the proposed mechanisms of action, clinical trial designs, and the key findings that led to the cessation of its development.

#### Introduction

**Fezagepras** emerged as a promising candidate for treating fibrotic and metabolic diseases. The initial hypothesis was centered on its ability to modulate key signaling pathways involved in inflammation and fibrosis.[1][2][3] Preclinical studies in animal models of pulmonary fibrosis suggested that **fezagepras** could reduce the levels of pro-fibrotic molecules, leading to a significant amelioration of the disease state.[1] This early promise led to its advancement into clinical trials for idiopathic pulmonary fibrosis (IPF).

## **Proposed Mechanism of Action**



**Fezagepras** was designed as a small molecule modulator of multiple receptors, primarily targeting Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Both receptors are implicated in metabolic regulation and have been linked to the pathogenesis of inflammatory and fibrotic diseases.

### **Signaling Pathway Diagram**

The following diagram illustrates the initially proposed mechanism of action of fezagepras.



Click to download full resolution via product page

Figure 1: Proposed Initial Mechanism of Action of Fezagepras.

## **Preclinical and Clinical Development**

The development of **fezagepras** progressed through several phases, with each stage providing critical data that ultimately shaped its trajectory.

#### **Preclinical Studies**



Studies in mouse models of pulmonary fibrosis demonstrated that **fezagepras** could lower the levels of molecules that promoted tissue scarring, leading to a significant easing of the disease.

#### **Clinical Trials**

A Phase 2 open-label clinical trial (NCT02538536) was completed in January 2017 to evaluate the safety and efficacy of **fezagepras** in 40 patients with IPF. Patients received 800 mg of **fezagepras** daily (four 200-mg capsules) for five months. The study included cohorts receiving **fezagepras** as a monotherapy and in combination with the standard-of-care treatments, nintedanib and pirfenidone.

The results showed that patients receiving **fezagepras** alone or in combination with Ofev (nintedanib) had stable forced vital capacity (FVC), a key measure of lung function. However, a potential drug-drug interaction was observed with Esbriet (pirfenidone), where **fezagepras** appeared to be degraded faster, reducing its effectiveness. The treatments were generally reported as safe.

In December 2020, a Phase 1 multiple ascending dose trial (NCT04695041) was initiated in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of higher and more frequent doses of **fezagepras** (up to 2400 mg daily) than previously studied. The goal was to define an optimal dosing regimen for future Phase 2 trials in IPF and hypertriglyceridemia.

# Shift in Development Strategy: Pharmacokinetics and a New Hypothesis

Interim pharmacokinetic (PK) data from the Phase 1 MAD study in June 2021 led to a halt in the planned Phase 2 trials for IPF and hypertriglyceridemia. The data revealed unexpectedly low plasma concentrations of **fezagepras** and a high level of its glutamine conjugate metabolite. This metabolic profile suggested that **fezagepras** was acting as a "nitrogen scavenger," a mechanism entirely different from its initially intended anti-fibrotic and anti-inflammatory action.

#### **Nitrogen Scavenging Mechanism**

Nitrogen-scavenging drugs work by conjugating with nitrogen-containing waste products, such as glutamine, to facilitate their excretion from the body. This is a therapeutic strategy for



conditions characterized by hyperammonemia (high levels of ammonia in the blood). The prominent formation of a glutamine conjugate of **fezagepras** suggested it might have potential in such indications.



Click to download full resolution via product page

Figure 2: Proposed Nitrogen Scavenging Mechanism of Fezagepras.

#### **Final Clinical Evaluation and Discontinuation**

Based on the nitrogen scavenging hypothesis, Liminal BioSciences initiated a Phase 1a single ascending dose (SAD) clinical trial in May 2022. This study was designed as a head-to-head comparison of **fezagepras** with sodium phenylbutyrate, an established nitrogen-scavenging drug.



The results of this trial, announced in July 2022, demonstrated that **fezagepras** was "significantly inferior" to sodium phenylbutyrate as a nitrogen scavenger. This definitive, data-driven conclusion led to the discontinuation of the entire **fezagepras** development program. It is important to note that the decision was not based on any safety concerns.

## **Summary of Clinical Trial Data**

Due to the discontinuation of the program, detailed quantitative data from the clinical trials are not extensively published. The following tables summarize the available information on the clinical studies conducted.

## **Table 1: Fezagepras Clinical Trials Overview**



| Trial Identifier | Phase    | Indication                          | Status     | Key<br>Findings/Outco<br>me                                                                                                     |
|------------------|----------|-------------------------------------|------------|---------------------------------------------------------------------------------------------------------------------------------|
| NCT02538536      | 2a       | Idiopathic<br>Pulmonary<br>Fibrosis | Completed  | Stable FVC in monotherapy and with nintedanib; potential negative interaction with pirfenidone.                                 |
| NCT04695041      | 1 (MAD)  | Healthy<br>Volunteers               | Terminated | Low plasma concentrations of fezagepras, high levels of glutamine conjugate metabolite; led to a shift in development strategy. |
| N/A              | 1a (SAD) | Healthy<br>Volunteers               | Completed  | Fezagepras was significantly inferior to sodium phenylbutyrate as a nitrogen scavenger; led to program discontinuation.         |

**Table 2: Pharmacokinetic and Dosing Information** (Qualitative)



| Parameter            | Observation                                                             | Source       |
|----------------------|-------------------------------------------------------------------------|--------------|
| Plasma Concentration | Low plasma concentrations observed at higher doses.                     |              |
| Metabolism           | Major metabolite was the glutamine conjugate.                           |              |
| Dosing (Phase 2 IPF) | 800 mg daily (four 200-mg capsules).                                    | _            |
| Dosing (Phase 1 MAD) | Multiple ascending doses up to 2400 mg daily (single or divided doses). | <del>-</del> |

## **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies of **fezagepras** are not publicly available. The following provides a general workflow for the types of studies conducted.

#### **Clinical Trial Workflow**



Click to download full resolution via product page

Figure 3: Generalized Clinical Trial Workflow for a Novel Therapeutic.

### Conclusion



The development of **fezagepras** serves as an important case study in pharmaceutical research and development. While initial preclinical data and a plausible mechanism of action supported its investigation for fibrotic diseases, comprehensive pharmacokinetic evaluation in humans revealed a metabolic profile that was inconsistent with the intended therapeutic effect. The subsequent investigation of an alternative hypothesis, while scientifically sound, ultimately did not yield a viable therapeutic candidate. The data-driven decision to discontinue the program, based on a direct comparison with an established therapy, exemplifies a resource-conscious approach to drug development. Although **fezagepras** did not reach the market, the knowledge gained from its development contributes to the broader understanding of small molecule pharmacokinetics and metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of Fezagepras [prnewswire.com]
- 3. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of Fezagepras [newswire.ca]
- To cite this document: BenchChem. [Fezagepras: A Technical Overview of its Discovery, Characterization, and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681739#the-discovery-and-initial-characterization-of-fezagepras]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com